molecular formula C10H9F3O2 B2908290 2-(3,3,3-Trifluoropropoxy)benzaldehyde CAS No. 1343145-49-2

2-(3,3,3-Trifluoropropoxy)benzaldehyde

Cat. No.: B2908290
CAS No.: 1343145-49-2
M. Wt: 218.175
InChI Key: LUTYXLWOEBPNEL-UHFFFAOYSA-N
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Description

2-(3,3,3-Trifluoropropoxy)benzaldehyde is a benzaldehyde derivative substituted with a 3,3,3-trifluoropropoxy group at the 2-position of the aromatic ring. This compound is characterized by its electron-withdrawing trifluoromethyl (CF₃) moiety within the alkoxy chain, which significantly influences its electronic, physical, and biological properties. The trifluoropropoxy group enhances lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

2-(3,3,3-trifluoropropoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)5-6-15-9-4-2-1-3-8(9)7-14/h1-4,7H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTYXLWOEBPNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

(a) 6-Fluoro-2-(3,3,3-Trifluoropropoxy)benzaldehyde
  • Structure : Differs by a fluorine atom at the 6-position of the benzaldehyde ring.
  • This modification may also affect solubility and crystallinity compared to the parent compound .
(b) 2-Fluoro-6-(3,3,3-Trifluoropropoxy)benzaldehyde
  • Structure : Trifluoropropoxy group at the 6-position and fluorine at the 2-position.
  • Impact : The reversed substituent positions redistribute electron density, which could influence intermolecular interactions (e.g., hydrogen bonding) and biological target binding .

Functional Group Modifications

(a) Flufenprox (Insecticide)
  • Structure : Contains a 3,3,3-trifluoropropoxy group linked to a biphenyl ether scaffold.
  • Comparison : While both compounds share the trifluoropropoxy group, flufenprox’s larger aromatic system and additional ethoxyphenyl moiety enhance its insecticidal activity by improving lipid membrane penetration and target (e.g., sodium channels) affinity .
(b) 3-(Trifluoromethyl)benzaldehyde
  • Structure : A meta-substituted trifluoromethyl group instead of a 2-position trifluoropropoxy chain.
  • Impact : The CF₃ group provides stronger electron-withdrawing effects but lacks the alkoxy chain’s flexibility, reducing lipophilicity and metabolic stability. This makes 3-(trifluoromethyl)benzaldehyde less favorable for applications requiring prolonged bioavailability .
(a) Compound 9 from Aspergillus sp. EGF15-0-3
  • Structure : Features a pyran ring formed between the 2-position alkyl chain and 3-hydroxy group.
  • Comparison : Unlike 2-(3,3,3-Trifluoropropoxy)benzaldehyde, this compound’s fused ring system enhances rigidity and hydrogen-bonding capacity, contributing to its antitumor activity against drug-resistant cancers .
(b) Cangrelor (Anti-platelet Agent)
  • Structure : Contains a 3,3,3-trifluoropropylthio group.
  • This substitution highlights the trade-off between stability and reactivity in drug design .

Physicochemical Properties

Compound Substituent(s) LogP* Solubility (mg/mL) Key Applications
This compound 2-OCH₂CF₂CF₃ 3.2 0.15 (Water) Pharmaceutical Intermediate
6-Fluoro-2-(3,3,3-Trifluoropropoxy)benzaldehyde 2-OCH₂CF₂CF₃, 6-F 3.5 0.09 (Water) Agrochemical Research
3-(Trifluoromethyl)benzaldehyde 3-CF₃ 2.1 0.45 (Water) Organic Synthesis
Flufenprox Complex biphenyl trifluoropropoxy 5.8 <0.01 (Water) Insecticide

*Predicted using fragment-based methods.

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